MRS2768 tetrasodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H16N2Na4O18P4 |

|---|---|

Molecular Weight |

728.14 g/mol |

IUPAC Name |

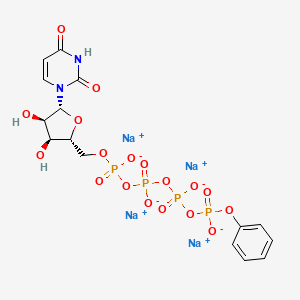

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate |

InChI |

InChI=1S/C15H20N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4/t10-,12-,13-,14-;;;;/m1..../s1 |

InChI Key |

ASYFBNZFGLWLNC-YYXHNCPRSA-J |

Isomeric SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

MRS2768 Tetrasodium Salt: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, MRS2768 tetrasodium (B8768297) salt is a valuable pharmacological tool for investigating the P2Y2 purinergic receptor. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental findings, presented with the technical detail required for advanced research applications.

MRS2768 tetrasodium salt is a selective and moderately potent agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4][5][6][7] Its chemical designation is Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt.[1][2] The stability of MRS2768 is enhanced by the terminal δ-phosphate being blocked as a phosphoester, rendering it resistant to cleavage by ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1)/CD39. This increased stability makes it a reliable tool for in vitro and in vivo studies.

Core Properties and Specifications

A summary of the key chemical and pharmacological properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | [1][2] |

| Molecular Formula | C15H16N2Na4O18P4 | [2][4] |

| Molecular Weight | 728.14 g/mol | [1][2][4] |

| Purity | ≥98% (HPLC) | [1][2] |

| CAS Number | 2567869-47-8 | [2][4] |

| Primary Target | P2Y2 Receptor Agonist | [1][2][3][4][5][6][7][8] |

| EC50 (P2Y2 Receptor) | 1.89 μM | [1][2][6] |

| EC50 (PANC-1 cell proliferation) | 0.8 ± 1.7 μM | [3][4] |

| Solubility | Soluble in water | [2][6] |

| Storage | Store at -80°C | [2][6] |

Mechanism of Action and Signaling Pathway

MRS2768 selectively binds to and activates the P2Y2 receptor, which is coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade through phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Key Experimental Findings and Protocols

MRS2768 has been utilized in a range of studies to elucidate the physiological and pathophysiological roles of the P2Y2 receptor. Below are summaries of key findings and detailed experimental protocols.

Cardioprotective Effects

In a mouse model of myocardial infarction, pretreatment with MRS2768 was shown to protect cardiomyocytes and heart tissue from ischemic damage and reduce circulating levels of TNF-α.[1][2]

-

Animal Model: Male wild-type C57BL mice.

-

Procedure:

-

Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction (MI).

-

MRS2768 is administered intravenously at a dose of 4.44 μg/kg, one hour before the MI procedure.

-

A sham group undergoes the same surgical procedure without LAD ligation. A control MI group receives a vehicle injection.

-

24 hours post-MI, cardiac function is assessed by echocardiography, and infarct size is determined.

-

-

Infarct Size Measurement:

-

Hearts are excised and stained with triphenyltetrazolium (B181601) chloride (TTC).

-

Viable tissue stains red, while the infarcted area remains pale.

-

The infarct size is expressed as a percentage of the total left ventricular area.

-

-

Results: Pretreatment with MRS2768 significantly reduced the infarct size compared to the untreated MI group.

-

Cell Culture: Primary cultures of neonatal rat cardiomyocytes are used.

-

Procedure:

-

Cardiomyocytes are incubated with MRS2768 (10 μM or 50 μM) for 1 hour prior to inducing hypoxia.

-

Hypoxia is induced for 120 minutes.

-

Cell injury is assessed by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium and by propidium (B1200493) iodide (PI) staining to identify dead cells.

-

-

Results: MRS2768 pretreatment significantly reduced LDH release and the number of PI-positive cells, indicating protection against hypoxia-induced cell death. This protective effect was inhibited by the P2Y2 receptor antagonist AR-C118925.

Regulation of Pancreatic Cell Proliferation

MRS2768 has been shown to stimulate the proliferation of human pancreatic ductal adenocarcinoma (PANC-1) cells.

-

Cell Culture: Human pancreatic cancer PANC-1 cells are cultured in appropriate media.

-

Procedure:

-

PANC-1 cells are seeded in 96-well plates.

-

Cells are treated with varying concentrations of MRS2768 (e.g., 0.01 μM to 10 mM) for 24 hours.

-

Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.

-

-

CCK-8 Assay Principle: The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

-

Results: MRS2768 significantly increased the proliferation of PANC-1 cells in a dose-dependent manner.

Modulation of Intestinal Ion Transport

Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that P2Y2 receptor activation by MRS2768 can suppress Mg2+ transport and stimulate HCO3- secretion.

-

Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer.

-

Ussing Chamber Setup:

-

The Caco-2 monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

The transepithelial electrical resistance (TEER) is monitored to ensure monolayer integrity.

-

-

Mg2+ Transport Measurement:

-

MRS2768 (10 μM) is added to the apical side.

-

Samples are collected from the basolateral side at various time points to measure the flux of Mg2+.

-

-

HCO3- Secretion Measurement:

-

The rate of apical HCO3- secretion is measured after the addition of MRS2768.

-

-

Results: Activation of the P2Y2 receptor by MRS2768 suppressed Mg2+ transport across the Caco-2 monolayer, an effect that was linked to the stimulation of apical HCO3- secretion via the Gq-PLC-IP3-Ca2+ signaling pathway.

This technical guide provides a comprehensive overview of this compound for research professionals. Its selectivity and stability make it an invaluable tool for investigating the diverse roles of the P2Y2 receptor in health and disease.

References

- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiR-573 suppresses cell proliferation, migration and invasion via regulation of E2F3 in pancreatic cancer [jcancer.org]

- 4. P2Y receptors regulate proliferation of human pancreatic duct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | P2Y2 Receptor Promotes High-Fat Diet-Induced Obesity [frontiersin.org]

- 6. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic receptors in the endocrine and exocrine pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research inquiries may incorrectly associate MRS2768 tetrasodium (B8768297) salt with histone deacetylase (HDAC) inhibition. This guide clarifies and presents evidence-based information on its true mechanism of action.

Executive Summary

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR). It is not an HDAC inhibitor. Its mechanism of action is centered on the activation of P2Y2 receptors, which are widely expressed and play crucial roles in various physiological and pathophysiological processes, including cardioprotection, inflammation, and cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, quantitative data, and experimental methodologies associated with MRS2768's function as a P2Y2 receptor agonist.

Core Mechanism of Action: P2Y2 Receptor Agonism

MRS2768 selectively binds to and activates the P2Y2 receptor, mimicking the effects of its endogenous ligands, adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). The P2Y2 receptor is coupled to multiple G protein subtypes, primarily Gq/11, but also Go and G12, leading to the initiation of diverse intracellular signaling cascades.[1][2][3] Unlike many endogenous nucleotides, MRS2768 exhibits enhanced stability against degradation by ectonucleotidases, making it a robust tool for research and potential therapeutic development.

The activation of the P2Y2 receptor by MRS2768 triggers a cascade of downstream events, with the most prominent being the activation of phospholipase C (PLC).[1][2] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][4] The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, modulating a wide range of cellular responses.[1][3]

Key Signaling Pathways Activated by MRS2768

The binding of MRS2768 to the P2Y2 receptor initiates a complex network of signaling pathways that are cell-type and context-dependent. The primary pathways are detailed below.

Gq/11-PLC-Ca2+ Mobilization Pathway

This is the canonical signaling pathway for the P2Y2 receptor.[1][5]

Go and G12-Mediated Pathways

In addition to Gq/11, the P2Y2 receptor can also couple to Go and G12 proteins, leading to the activation of small GTPases such as RhoA and Rac.[1][2] This pathway is crucial for regulating cytoskeletal rearrangements, cell migration, and other cellular processes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

| Parameter | Value | Cell/System | Reference |

| EC50 | 1.89 µM | P2Y2 Receptor | |

| Receptor Selectivity | No affinity for human P2Y4 or P2Y6 receptors | Human P2Y Receptors |

| Experimental Model | Key Findings | Quantitative Results | Reference |

| In vivo mouse model of myocardial infarction | Pre-treatment with MRS2768 protects cardiomyocytes and heart tissue from ischemic damage. | Reduced circulating levels of TNF-α. | |

| In vitro study on human pancreatic duct epithelial cells (PANC-1) | Significantly increases cell proliferation. | EC50 for proliferation stimulation: 0.8 ± 1.7 µM. | [6] |

| In vivo study in a mouse model of myocardial infarction | Pre-treatment reduces myocardial damage. | Infarct size significantly smaller in treated mice (25.6 ± 4.5%) compared to untreated mice (39.2 ± 6.3%). | [6] |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay is fundamental for confirming the agonist activity of MRS2768 at the P2Y2 receptor.[4][7][8]

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the P2Y2 receptor are seeded in 96-well plates and cultured to an appropriate confluency.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2-AM, Fluo-4 AM) for a specified time at 37°C.

-

Washing: Cells are washed with a physiological buffer to remove any unloaded dye.

-

Compound Addition: A baseline fluorescence is recorded before the automated addition of different concentrations of MRS2768 to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FlexStation, FLIPR). An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of MRS2768 to generate a dose-response curve, from which the EC50 value is calculated.

In Vivo Mouse Model of Myocardial Infarction

This model is used to evaluate the cardioprotective effects of MRS2768.[6][9][10][11]

Methodology:

-

Animal Model: Adult male mice (e.g., C57BL/6) are used.

-

Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

-

MRS2768 Administration: MRS2768 is administered intravenously at a specified dose (e.g., 4.44 µg/kg) a set time before the LAD ligation.[6]

-

Reperfusion (optional): For ischemia-reperfusion models, the ligature is removed after a defined period of ischemia.

-

Post-operative Monitoring and Analysis: Animals are monitored for a period (e.g., 24 hours) before being euthanized.

-

Infarct Size Measurement: The heart is excised, and the ventricles are sliced and stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the total ventricular area.

-

Biochemical Analysis: Blood samples can be collected to measure cardiac injury markers (e.g., troponin T) and inflammatory cytokines (e.g., TNF-α).

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y2 receptor. Its mechanism of action is firmly established as a selective P2Y2 receptor agonist, leading to the activation of well-defined intracellular signaling pathways, most notably the Gq/11-PLC-Ca2+ cascade. The cardioprotective and pro-proliferative effects observed in various experimental models are a direct consequence of this receptor activation. It is imperative for researchers and drug development professionals to base their investigations on this correct mechanism of action to ensure the accurate interpretation of experimental results and to guide future research and therapeutic strategies.

References

- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y2 receptor in various biological systems. Its enhanced stability compared to endogenous ligands makes it particularly suitable for in vitro and in vivo studies.[3] This technical guide provides a comprehensive overview of MRS2768, including its pharmacological properties, mechanism of action, key experimental data, and detailed protocols for its use in research.

Core Properties of MRS2768 Tetrasodium Salt

MRS2768 is a synthetic analog of UTP, characterized by a δ-phenyl ester modification on the terminal phosphate. This structural feature contributes to its enhanced stability and selectivity for the P2Y2 receptor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 1.89 μM | Human P2Y2 receptor expressed in 1321N1 astrocytoma cells | Calcium mobilization | [1][3] |

| 0.8 ± 1.7 μM | Human pancreatic cancer cells (PANC-1) | Cell proliferation | [2] | |

| Selectivity | No affinity | Human P2Y4 and P2Y6 receptors | Not specified | [1] |

Mechanism of Action and Signaling Pathways

Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins. This canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Beyond the canonical Gq pathway, the P2Y2 receptor can also couple to other G proteins, such as Gαo and Gα12, leading to the activation of small GTPases like Rac and RhoA. These pathways are involved in regulating cytoskeletal dynamics, cell migration, and other cellular processes.

P2Y2 Receptor Signaling Cascade

Caption: Canonical P2Y2 receptor signaling pathway activated by MRS2768.

Alternative P2Y2 Receptor Signaling

Caption: Alternative signaling pathways of the P2Y2 receptor involving Gαo and Gα12.

Experimental Protocols

This section provides detailed methodologies for key experiments where MRS2768 has been utilized to probe P2Y2 receptor function.

In Vivo Model: Myocardial Ischemia/Reperfusion in Mice

This protocol describes the use of MRS2768 in a murine model of myocardial infarction to assess its cardioprotective effects.

1. Animal Model:

-

Species: Male C57BL/6 mice.

-

Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4-5%) and maintained with 1.5-2% isoflurane.[4]

-

Ventilation: Mice are intubated and connected to a rodent ventilator.[4]

2. Surgical Procedure for Myocardial Infarction:

-

A left thoracotomy is performed to expose the heart.[4]

-

The left anterior descending (LAD) coronary artery is ligated with a suture.[5]

-

For ischemia-reperfusion models, the ligature is released after a defined period (e.g., 30 minutes). For permanent infarction models, the ligature remains in place.[5]

-

The chest is closed in layers.[4]

3. MRS2768 Administration:

-

Dosage: 4.44 μg/kg.[2]

-

Route: Intravenous (i.v.) injection.[2]

-

Timing: Administered 1 hour prior to the induction of myocardial infarction.[2]

4. Assessment of Cardioprotection:

-

Infarct Size Measurement: 24 hours post-surgery, the heart is excised. The area at risk and the infarcted area are determined using staining methods like Triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[6] Infarct size is often expressed as a percentage of the area at risk or the total left ventricular area.[3][7]

-

TNF-α Levels: Blood is collected, and serum is separated. TNF-α levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.[8][9][10][11]

Experimental Workflow for In Vivo Cardioprotection Study

Caption: Workflow for assessing the cardioprotective effects of MRS2768 in a mouse model of MI.

In Vitro Model: Ion Transport in Caco-2 Cells

This protocol details the investigation of MRS2768's effect on bicarbonate (HCO3-) secretion in a Caco-2 cell monolayer model of the intestinal epithelium.

1. Cell Culture:

-

Cell Line: Caco-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[12][13]

-

Seeding: Cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[14]

2. Ussing Chamber Assay for Bicarbonate Secretion:

-

Mounting: The Caco-2 monolayer on the permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.[15][16]

-

Solutions: The basolateral side is bathed in a bicarbonate-buffered solution, while the apical side is bathed in a bicarbonate-free solution. Solutions are gassed with 95% O2/5% CO2 and maintained at 37°C.[17]

-

Measurement: A pH-stat titration method is used to measure bicarbonate secretion. The pH of the apical solution is maintained at a constant value (e.g., 7.4) by the automated addition of a titrant (e.g., HCl). The rate of titrant addition is equivalent to the rate of bicarbonate secretion.

-

Stimulation: After a baseline measurement, MRS2768 is added to the apical or basolateral chamber to stimulate P2Y2 receptors, and the change in bicarbonate secretion is recorded.

3. Intracellular Calcium Measurement:

-

Dye Loading: Differentiated Caco-2 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[18][19][20]

-

Measurement: The cells are placed on a fluorescence microscope or in a fluorescence plate reader. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is measured over time.[21]

-

Stimulation: MRS2768 is added to the cells, and the change in the fluorescence ratio is recorded to determine the kinetics of the intracellular calcium response.

Summary and Future Directions

This compound is a selective and stable agonist of the P2Y2 receptor, making it an indispensable tool for elucidating the receptor's role in health and disease. The data and protocols presented in this guide highlight its utility in studying cardioprotection and intestinal ion transport. Future research utilizing MRS2768 will likely focus on further dissecting the complex signaling networks downstream of the P2Y2 receptor and exploring its therapeutic potential in a broader range of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. The detailed methodologies provided herein should serve as a valuable resource for researchers embarking on such investigations.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. transonic.com [transonic.com]

- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. biogot.com [biogot.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. rndsystems.com [rndsystems.com]

- 11. chondrex.com [chondrex.com]

- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 13. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of Ussing Chamber and Caco-2 Model in Evaluation of Intestinal Absorption Mechanism of Compounds from Different BCS Classifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bicarbonate-dependent chloride transport drives fluid secretion by the human airway epithelial cell line Calu-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 19. moodle2.units.it [moodle2.units.it]

- 20. protocols.io [protocols.io]

- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. As a chemically stable analog, MRS2768 offers significant advantages for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the structure, biological activity, and experimental applications of MRS2768 tetrasodium salt, with a focus on its roles in cardioprotection and cancer cell proliferation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Compound Information

| Property | Value |

| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt |

| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |

| Molecular Weight | 728.14 g/mol |

| CAS Number | 2567869-47-8 |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water |

| Storage | Store at -80°C |

| Biological Activity | Selective P2Y₂ receptor agonist (EC₅₀ = 1.89 μM)[1] |

Mechanism of Action: P2Y₂ Receptor Activation

MRS2768 selectively binds to and activates the P2Y₂ receptor, a Gq protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways are pivotal in mediating the diverse physiological and pathophysiological effects of MRS2768.

Figure 1: General P2Y₂ Receptor Signaling Pathway.

Application 1: Cardioprotection

MRS2768 has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction.[2][3] Pre-treatment with MRS2768 protects cardiomyocytes from ischemic damage both in vitro and in vivo.[2][3]

Quantitative Data

| Parameter | Control (MI) | MRS2768 + MI | Outcome | Reference |

| Infarct Size (%) | 39.2 ± 6.3 | 25.6 ± 4.5 | Significant reduction in myocardial damage. | [3] |

| Fractional Shortening (%) | 33.4 ± 2.7 | 40.0 ± 3.1 | Improved heart function post-myocardial infarction. | [3] |

| TNF-α Levels | Elevated | Reduced | Attenuation of inflammatory response. | [1][2] |

| c-Jun Phosphorylation | Increased | Further Increased | Implicated as part of the cardioprotective signaling mechanism. | [2][3] |

Signaling Pathway in Cardioprotection

In the context of cardioprotection, the activation of the P2Y₂ receptor by MRS2768 is associated with the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[2][3] This signaling event is believed to be a key part of the mechanism that reduces myocardial damage following an ischemic event.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo [ouci.dntb.gov.ua]

- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of MRS2768 tetrasodium salt.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and mechanism of action of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Physicochemical Properties

MRS2768 tetrasodium salt is a uridine (B1682114) tetraphosphate (B8577671) analogue. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and formulation.

| Property | Value |

| Molecular Weight | 728.14 g/mol |

| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| Purity | ≥95% (typically analyzed by HPLC) |

| CAS Number | 2567869-47-8 |

| Chemical Name | Uridine 5'-(tetraphosphate δ-phenyl) ester, tetrasodium salt |

| Storage Conditions | Store at -20°C for long-term stability. |

Biological Activity and Mechanism of Action

MRS2768 is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.

Quantitative Biological Data

The following table summarizes the key quantitative data regarding the biological activity of MRS2768.

| Parameter | Species | Assay System | Value |

| EC₅₀ | Human | P2Y2 Receptor Activation | 1.89 µM |

| Effect | Mouse | Myocardial Infarct Size Reduction | 25.6 ± 4.5% (vs. 39.2 ± 6.3% in control) |

| Effect | Human | PANC-1 Cell Proliferation | EC₅₀ = 0.8 ± 1.7 µM |

Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a downstream signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various cellular responses, including cell proliferation, migration, and cardioprotection.

Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.

Experimental Protocols

This section provides detailed methodologies for key experiments involving MRS2768. While specific parameters may require optimization for individual experimental setups, these protocols offer a robust starting point.

Chemical Synthesis of this compound (Generalized)

Generalized Workflow:

MRS2768 Tetrasodium Salt: A Technical Guide to a Selective P2Y2 Receptor Agonist

Introduction

MRS2768 tetrasodium (B8768297) salt, chemically known as Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt, is a potent and selective agonist for the P2Y2 purinergic receptor. Since its initial description, MRS2768 has become a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the P2Y2 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of MRS2768, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

MRS2768 was first synthesized and characterized by Ko and colleagues in 2008 as part of a study to develop potent and selective agonists for P2Y receptors. While the detailed, step-by-step synthesis protocol is contained within the original publication, it is not publicly available in its entirety. The general approach involved structural modifications of uracil (B121893) nucleotides to enhance potency and selectivity for the P2Y2 receptor.

Mechanism of Action

MRS2768 exerts its biological effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). The P2Y2 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including proliferation, migration, and secretion.

P2Y2 Receptor Signaling Pathway

Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.

Quantitative Data

The following tables summarize the key quantitative data for MRS2768 tetrasodium salt from various preclinical studies.

Table 1: Receptor Potency and Selectivity

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | P2Y2 | 1.89 µM | Ko et al., 2008 |

| Affinity | Human | P2Y4 | No affinity | Ko et al., 2008 |

| Affinity | Human | P2Y6 | No affinity | Ko et al., 2008 |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Effect | Concentration Range | EC50 | Reference |

| PANC-1 (Pancreatic) | Increased proliferation | 0.01-1000 µM | Not Reported | MedChemExpress |

Table 3: In Vivo Efficacy in a Mouse Model of Myocardial Infarction

| Animal Model | Treatment | Outcome | Result | Reference |

| Mouse | MRS2768 (4.44 µg/kg, i.v.) pretreatment | Myocardial damage | 25.6 ± 4.5% (treated) vs. 39.2 ± 6.3% (untreated) | MedChemExpress |

Experimental Protocols

Detailed methodologies for key experiments involving MRS2768 are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to MRS2768 using a fluorescent indicator like Fura-2 AM.

Materials:

-

Cells expressing the P2Y2 receptor

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add MRS2768 at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.

-

Caption: Workflow for Calcium Mobilization Assay.

In Vivo Mouse Model of Myocardial Infarction

This protocol outlines the creation of a myocardial infarction model in mice via left anterior descending (LAD) coronary artery ligation to evaluate the cardioprotective effects of MRS2768.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Ventilator

-

Suture material (e.g., 8-0 silk)

Procedure:

-

Anesthesia and Ventilation:

-

Anesthetize the mouse using isoflurane.

-

Intubate the mouse and connect it to a ventilator.

-

-

Surgical Procedure:

-

Make a left thoracotomy to expose the heart.

-

Identify the left anterior descending (LAD) coronary artery.

-

Pass a suture needle under the LAD.

-

Ligate the LAD to induce myocardial ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

-

Drug Administration:

-

Administer MRS2768 (e.g., 4.44 µg/kg) intravenously at a predetermined time point before, during, or after LAD ligation, depending on the study design (pretreatment, treatment, or reperfusion).

-

-

Closure and Recovery:

-

Close the chest wall in layers.

-

Allow the mouse to recover from anesthesia.

-

-

Assessment of Infarct Size:

-

After a set period (e.g., 24 hours), euthanize the mouse.

-

Excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.

-

Quantify the infarct size as a percentage of the total ventricular area.

-

Caption: Workflow for In Vivo Myocardial Infarction Model.

Development Status and Future Directions

Based on the available scientific literature, this compound is primarily utilized as a preclinical research tool to elucidate the function of the P2Y2 receptor. There is currently no publicly available information to suggest that MRS2768 is undergoing clinical development as a therapeutic agent. Future research may focus on optimizing the pharmacokinetic properties of MRS2768 or similar P2Y2 agonists to explore their therapeutic potential in conditions where P2Y2 receptor activation is beneficial, such as in certain cardiovascular or inflammatory diseases.

Conclusion

This compound is a well-characterized, selective P2Y2 receptor agonist that has proven to be an invaluable tool for in vitro and in vivo pharmacological studies. Its ability to potently and selectively activate the P2Y2 receptor has allowed for a deeper understanding of the role of this receptor in a variety of biological processes. This technical guide provides a core summary of the existing knowledge on MRS2768, which can serve as a valuable resource for scientists and researchers in the field.

An In-Depth Technical Guide to the Biological Activity of MRS2768 Tetrasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the biological activity of MRS2768, with a particular focus on its well-documented cardioprotective effects. This document details its mechanism of action, presents quantitative data on its potency and selectivity, and outlines key in vitro and in vivo experimental findings. Detailed experimental protocols and visualizations of signaling pathways and experimental workflows are provided to facilitate further research and development.

Mechanism of Action: P2Y2 Receptor Agonism

MRS2768 exerts its biological effects by selectively binding to and activating the P2Y2 receptor. The P2Y2 receptor is coupled to Gq/11 proteins, and its activation initiates a downstream signaling cascade. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including the modulation of ion channels, activation of transcription factors, and regulation of cell survival pathways.

Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.

Quantitative Biological Data

The potency and selectivity of MRS2768 have been characterized in various studies. The following table summarizes the key quantitative data.

| Parameter | Species | Value | Receptor Selectivity | Reference |

| EC50 | Human | 1.89 μM | Selective for P2Y2. Displays no affinity for human P2Y4 or P2Y6 receptors. | [1][2] |

In Vitro Biological Activity: Cardioprotection in Hypoxic Cardiomyocytes

In vitro studies using cultured rat cardiomyocytes have demonstrated the protective effects of MRS2768 against hypoxic damage. Pre-treatment with MRS2768 significantly reduced cell death, as measured by lactate (B86563) dehydrogenase (LDH) release and propidium (B1200493) iodide (PI) uptake. These protective effects were attenuated by a P2Y2 receptor antagonist, confirming the mechanism of action.

| Experimental Model | Key Findings | Assays Used | Reference |

| Cultured Rat Cardiomyocytes | Pre-treatment with MRS2768 (10 μM and 50 μM) protected against hypoxia-induced cell death. | Lactate Dehydrogenase (LDH) Release Assay, Propidium Iodide (PI) Staining | [3] |

In Vivo Biological Activity: Cardioprotection in a Mouse Model of Myocardial Infarction

The cardioprotective effects of MRS2768 have been confirmed in a mouse model of myocardial infarction (MI). Pre-treatment with MRS2768 led to a reduction in infarct size, improved cardiac function, and a decrease in circulating markers of cardiac damage and inflammation.

| Animal Model | Treatment | Key Findings | Biomarkers/Metrics | Reference |

| Mouse Model of Myocardial Infarction | Pre-treatment with MRS2768 | Reduced infarct size, improved cardiac function, and decreased circulating levels of TNF-α and Troponin T. | Triphenyltetrazolium Chloride (TTC) Staining, Echocardiography (Fractional Shortening), ELISA (TNF-α), Troponin T Measurement | [3] |

Experimental Protocols

In Vitro Cardioprotection Assay

Objective: To assess the protective effect of MRS2768 against hypoxia-induced cell death in cultured cardiomyocytes.

5.1.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Cell Culture: Plate neonatal rat ventricular cardiomyocytes in 96-well plates at an optimal density and culture until confluent.

-

Pre-treatment: Treat the cells with varying concentrations of MRS2768 or vehicle control for a specified period (e.g., 30 minutes) before inducing hypoxia.

-

Hypoxia Induction: Place the cell culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).

-

Sample Collection: After the hypoxic period, collect the cell culture supernatant.

-

LDH Measurement:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).

-

Add the reaction mixture to the collected supernatants in a new 96-well plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add a stop solution.

-

Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum LDH release (induced by a lysis buffer).

5.1.2. Propidium Iodide (PI) Staining for Cell Death

-

Cell Culture and Treatment: Follow steps 1-3 from the LDH assay protocol.

-

Staining:

-

After the hypoxic incubation, remove the culture medium.

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Add a staining solution containing propidium iodide (e.g., 1 µg/mL in PBS) to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Imaging:

-

Wash the cells with PBS to remove excess PI.

-

Visualize and capture images using a fluorescence microscope with the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

-

-

Quantification: Quantify the number of PI-positive (dead) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342 for all nuclei) in multiple fields of view.

In Vivo Myocardial Infarction Model

Objective: To evaluate the cardioprotective effect of MRS2768 in a mouse model of MI.

5.2.1. Surgical Procedure (Myocardial Infarction)

-

Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Intubate and ventilate the mouse.

-

Surgical Incision: Make a left thoracotomy to expose the heart.

-

Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

-

Drug Administration: Administer MRS2768 or vehicle control (e.g., via intravenous injection) at a predetermined time before or after LAD ligation.

-

Closure and Recovery: Close the chest wall and skin. Allow the animal to recover from anesthesia. Provide post-operative care, including analgesics.

5.2.2. Echocardiography for Cardiac Function

-

Anesthesia: Lightly anesthetize the mouse.

-

Imaging:

-

Remove the chest hair to ensure good probe contact.

-

Apply ultrasound gel and acquire two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles using a high-frequency ultrasound system.

-

-

Analysis: Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images. Calculate the fractional shortening (FS) as: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

5.2.3. Triphenyltetrazolium Chloride (TTC) Staining for Infarct Size

-

Heart Extraction: At the end of the experiment (e.g., 24 hours post-MI), euthanize the mouse and excise the heart.

-

Perfusion and Slicing: Cannulate the aorta and perfuse the heart with saline to remove blood. Slice the ventricles into uniform transverse sections (e.g., 1-2 mm thick).

-

Staining:

-

Incubate the heart slices in a 1% TTC solution in phosphate (B84403) buffer at 37°C for 15-20 minutes.

-

-

Imaging and Analysis:

-

Viable myocardium will stain red, while the infarcted area will remain pale white.

-

Image both sides of each slice.

-

Use image analysis software to measure the area of the infarct and the total area of the left ventricle for each slice.

-

Calculate the infarct size as a percentage of the total left ventricular area.

-

Experimental Workflow Visualization

Caption: Experimental workflow for evaluating MRS2768.

Conclusion

MRS2768 tetrasodium salt is a valuable pharmacological tool for studying the roles of the P2Y2 receptor in various physiological and pathological processes. Its demonstrated cardioprotective effects in both in vitro and in vivo models highlight its potential as a lead compound for the development of novel therapeutics for ischemic heart disease. The detailed methodologies and data presented in this guide are intended to support and facilitate further investigation into the promising biological activities of MRS2768.

References

An In-depth Technical Guide to MRS2768 Tetrasodium Salt in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MRS2768 tetrasodium (B8768297) salt, a key chemical probe in the study of purinergic signaling. It details its mechanism of action, presents quantitative data on its activity, outlines experimental protocols for its use, and visualizes the signaling pathways it modulates.

Core Function: A Selective P2Y2 Receptor Agonist

Contrary to a general role in purinergic signaling, MRS2768 tetrasodium salt is a moderately potent and selective agonist of the P2Y2 purinergic receptor.[1][2] It does not exhibit affinity for the human P2Y4 or P2Y6 receptors.[2] Its primary function is to mimic the action of endogenous nucleotides like ATP and UTP at the P2Y2 receptor, initiating a cascade of intracellular signaling events. P2Y receptors, a family of G protein-coupled receptors (GPCRs), are crucial in a variety of physiological processes, including vasodilation, blood clotting, and immune responses.[3]

The activation of the P2Y2 receptor by MRS2768 has been shown to have protective effects on cardiomyocytes against ischemic damage, both in in-vitro and in-vivo models.[1][2] Additionally, it has been demonstrated to increase the proliferation of certain cell types, such as human pancreatic duct epithelial cells (PANC-1).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the efficacy and effects of this compound.

| Parameter | Value | Cell/Animal Model | Experimental Context | Reference |

| EC50 | 1.89 μM | - | P2Y2 Receptor Agonism | [2][4] |

| EC50 | 0.8 ± 1.7 μM | Human pancreatic duct epithelial cells (PANC-1) | Stimulation of cell proliferation | [1] |

| In Vivo Efficacy | 25.6 ± 4.5% vs. 39.2 ± 6.3% (Treated vs. Untreated) | Male wild-type mice (C57BL) | Reduction in myocardial damage | [1] |

Signaling Pathway of MRS2768

Activation of the P2Y2 receptor by MRS2768 initiates a canonical Gq-protein coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the diverse cellular responses mediated by P2Y2 receptor activation.[5][6][7]

Figure 1: P2Y2 Receptor Signaling Pathway Activated by MRS2768.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of MRS2768 on cell proliferation, based on studies with PANC-1 cells.[1]

-

Cell Culture: Human pancreatic duct epithelial cells (PANC-1) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of MRS2768 (e.g., 0.01 µM to 10 mM). A vehicle control is also included.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Proliferation Assessment: Cell proliferation is measured using a standard assay such as MTT, XTT, or BrdU incorporation.

-

Data Analysis: The results are quantified by measuring absorbance or fluorescence, and the EC50 value is calculated from the dose-response curve.

In Vivo Myocardial Infarction Model

This protocol describes a general approach to evaluating the cardioprotective effects of MRS2768 in a mouse model of myocardial infarction.[1]

-

Animal Model: Male wild-type mice (e.g., C57BL/6) are used.

-

Pre-treatment: A solution of MRS2768 (e.g., 4.44 μg/kg) or a vehicle control is administered intravenously (i.v.) a set time (e.g., 1 hour) before the induction of myocardial infarction.

-

Induction of Myocardial Infarction (MI): MI is induced by ligating a coronary artery for a specific duration, followed by a period of reperfusion.

-

Assessment of Myocardial Damage: After the reperfusion period, the hearts are excised. The area of infarction is determined using histological staining techniques (e.g., TTC staining).

-

Data Analysis: The size of the infarct is quantified as a percentage of the total ventricular area and compared between the MRS2768-treated and control groups.

Figure 2: General Experimental Workflow for Evaluating MRS2768.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. P2Y receptor - Wikipedia [en.wikipedia.org]

- 4. news-medical.net [news-medical.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 7. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]

MRS2768 Tetrasodium Salt: A Technical Guide to Target Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium (B8768297) salt is a synthetic nucleotide derivative that has been identified as a selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. This technical guide provides an in-depth overview of the target receptor selectivity of MRS2768, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.

Core Data: Receptor Selectivity Profile

The selectivity of MRS2768 has been primarily characterized at the human P2Y2, P2Y4, and P2Y6 receptors. The compound demonstrates clear selectivity for the P2Y2 receptor.

| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity | Species | Reference |

| P2Y2 | 1.89 µM | Not Reported | Human | [1][2] |

| P2Y4 | No affinity observed | Not Reported | Human | [1][2] |

| P2Y6 | No affinity observed | Not Reported | Human | [1][2] |

Experimental Protocols

The selectivity of MRS2768 was determined through functional assays measuring the activation of phospholipase C (PLC), a key downstream effector of the Gq-coupled P2Y2 receptor.

Assay Type: Measurement of Inositol (B14025) Phosphate (B84403) Accumulation

Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y2, P2Y4, or P2Y6 receptors. These cells are often used for studying P2Y receptor signaling as they do not endogenously express most P2Y receptor subtypes.

Methodology:

-

Cell Culture and Labeling: 1321N1 cells expressing the receptor of interest are cultured in appropriate media. To measure inositol phosphate production, the cells are metabolically labeled by incubation with [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

Agonist Stimulation: Following labeling, the cells are washed and then incubated with various concentrations of MRS2768 tetrasodium salt in a buffer containing lithium chloride (LiCl). LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of intracellular inositol phosphates.

-

Extraction of Inositol Phosphates: The stimulation is terminated by the addition of an acid, such as perchloric acid or trichloroacetic acid, to lyse the cells and precipitate macromolecules. The soluble inositol phosphates are then separated from the precipitate by centrifugation.

-

Quantification: The total inositol phosphates in the soluble fraction are purified using anion-exchange chromatography (e.g., Dowex columns). The amount of accumulated [³H]-inositol phosphates is then quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration-response relationship for MRS2768 at each receptor subtype. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated to quantify the potency of the compound. For receptors where no response is observed, it is reported as "no affinity" or "inactive" up to the highest concentration tested.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: P2Y2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Receptor Selectivity.

Discussion and Conclusion

The available data robustly demonstrate that this compound is a selective agonist for the human P2Y2 receptor.[1][2] Its potency at the P2Y2 receptor, with an EC50 in the low micromolar range, combined with a lack of activity at the closely related P2Y4 and P2Y6 receptors, makes it a valuable tool for studying the physiological and pathological roles of the P2Y2 receptor.[1][2] The primary mechanism of action following P2Y2 receptor activation by MRS2768 involves the Gq-mediated activation of phospholipase C, leading to downstream signaling through inositol phosphates and diacylglycerol.

For drug development professionals, the selectivity of MRS2768 is a critical attribute, as off-target effects can lead to undesirable side effects. While the current selectivity profile is favorable, a comprehensive assessment would require screening against a broader panel of P2Y receptor subtypes (e.g., P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14) and other unrelated receptors. Researchers utilizing MRS2768 should be mindful of its potency and use appropriate concentrations to maintain its selective effects in their experimental systems.

References

MRS2768 Tetrasodium Salt: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, and its applications in cardiovascular research. This document synthesizes key data on its mechanism of action, experimental protocols for its use, and its therapeutic potential in ischemic heart disease.

Core Compound Profile

MRS2768 is a selective and potent agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] In cardiovascular contexts, the activation of the P2Y2 receptor by MRS2768 has been shown to confer significant cardioprotective effects against ischemic damage.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the cardiovascular effects of MRS2768.

Table 1: In Vitro Cardioprotective Effects of MRS2768 in Cultured Rat Cardiomyocytes Subjected to Hypoxia

| Parameter | Condition | MRS2768 Concentration | Result | Reference |

| EC50 | P2Y2 Receptor Agonism | N/A | 1.89 µM | [1][2] |

| LDH Release (% of Hypoxia) | Hypoxia | 10 µM | Reduced to 7.3 ± 1.4% (from 21.5 ± 0.6% in hypoxia alone) | [1] |

| Cell Death (% PI Staining) | Hypoxia | 10 µM | Reduced to 16.9 ± 1.8% (from 23.8 ± 1.0% in hypoxia alone) | [1] |

| Cell Death (% PI Staining) | Hypoxia | 50 µM | Reduced to 8.9 ± 1.7% (similar to normoxic control) | [1] |

Table 2: In Vivo Cardioprotective Effects of MRS2768 in a Mouse Model of Myocardial Infarction (24h post-MI)

| Parameter | MI Control Group | MI + MRS2768 Group | P-value | Reference |

| Fractional Shortening (%) | 33.4 ± 2.7 | 40.0 ± 3.1 | < 0.001 | [3] |

| Troponin T Levels | Elevated | Significantly Reduced | < 0.05 | [3] |

| TNF-α Levels | Elevated | Significantly Reduced | < 0.05 | [3] |

Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade that is crucial for its cardioprotective effects. The P2Y2 receptor is coupled to the Gq/11 protein.[4] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to the modulation of downstream effectors that contribute to cell survival and reduced inflammation.

Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.

Experimental Protocols

Detailed methodologies for key experiments involving MRS2768 are provided below.

In Vitro Hypoxia Model in Cultured Cardiomyocytes

This protocol outlines the procedure for assessing the cardioprotective effects of MRS2768 on cultured rat cardiomyocytes subjected to hypoxia.[1][3]

-

Cell Culture:

-

Isolate cardiomyocytes from neonatal Sprague-Dawley rat hearts.

-

Culture the cells in an appropriate medium until they form a confluent monolayer.

-

-

Pre-treatment with MRS2768:

-

Prepare stock solutions of MRS2768 tetrasodium salt in a suitable vehicle (e.g., sterile water or PBS).

-

One hour prior to inducing hypoxia, replace the culture medium with a fresh medium containing the desired concentration of MRS2768 (e.g., 10 µM or 50 µM).

-

Include a vehicle-only control group.

-

-

Induction of Hypoxia:

-

Place the culture plates in a hypoxic chamber or a modular incubator chamber.

-

Flush the chamber with a gas mixture of 95% N2 and 5% CO2 to create a hypoxic environment.

-

Maintain the cells under hypoxic conditions for a predetermined duration (e.g., 4-6 hours).

-

A normoxic control group should be maintained in a standard incubator (95% air, 5% CO2).

-

-

Assessment of Cardioprotection:

-

Lactate Dehydrogenase (LDH) Assay: Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage, using a commercially available LDH cytotoxicity assay kit.

-

Propidium Iodide (PI) Staining: Stain the cells with PI, a fluorescent dye that enters cells with compromised membranes. Quantify the percentage of PI-positive (dead) cells using fluorescence microscopy or flow cytometry.

-

Caption: Experimental Workflow for In Vitro Hypoxia Studies.

In Vivo Myocardial Infarction Model

This protocol describes the induction of myocardial infarction in mice and the subsequent evaluation of MRS2768's cardioprotective effects.[1][3]

-

Animal Model:

-

Use adult male mice (e.g., C57BL/6).

-

Anesthetize the animals and provide appropriate analgesia.

-

-

Surgical Procedure (Myocardial Infarction Induction):

-

Intubate and ventilate the mice.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.

-

In a sham-operated control group, pass the suture under the LAD without ligating it.

-

-

MRS2768 Administration:

-

Administer MRS2768 via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time relative to the MI procedure (e.g., as a pre-treatment).

-

The control MI group should receive a vehicle injection.

-

-

Post-operative Care and Monitoring:

-

Close the chest and allow the animals to recover.

-

Monitor the animals for a defined period (e.g., 24 hours).

-

-

Assessment of Cardiac Function and Damage:

-

Echocardiography: Perform transthoracic echocardiography on conscious or lightly anesthetized mice to assess cardiac function, including fractional shortening and ejection fraction.

-

Infarct Size Measurement: Euthanize the animals, excise the hearts, and slice them transversely. Stain the slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.

-

Biomarker Analysis: Collect blood samples to measure cardiac troponin T and TNF-α levels using ELISA or other immunoassays.

-

Caption: Experimental Workflow for In Vivo Myocardial Infarction Studies.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the P2Y2 receptor in cardiovascular physiology and pathology. The available data strongly suggest a cardioprotective role for this compound, mediated through the activation of well-defined signaling pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of P2Y2 receptor agonism in the context of ischemic heart disease and other cardiovascular disorders.

References

- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interplay of Endothelial P2Y Receptors in Cardiovascular Health: From Vascular Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Role of MRS2768 Tetrasodium Salt in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2768 tetrasodium (B8768297) salt, a selective agonist for the P2Y2 purinergic receptor, has emerged as a valuable tool for elucidating the role of this receptor in cancer biology. Activation of the P2Y2 receptor by MRS2768 has been shown to modulate cancer cell proliferation, primarily by initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the function of MRS2768 in cancer cell proliferation, detailing the underlying signaling pathways and providing methodological insights into the key experiments utilized in this area of research.

Introduction: The P2Y2 Receptor in Cancer

The P2Y2 receptor is a G-protein coupled receptor (GPCR) activated by extracellular nucleotides, primarily ATP and UTP. It is implicated in a diverse range of physiological processes, and its dysregulation has been linked to the pathology of several diseases, including cancer. In the context of oncology, the P2Y2 receptor has been shown to play a multifaceted role, influencing cell proliferation, migration, and apoptosis. The selective P2Y2 receptor agonist, MRS2768, provides a means to specifically investigate the consequences of P2Y2 receptor activation in cancer cells.

Mechanism of Action of MRS2768

MRS2768 acts as a selective agonist at the P2Y2 receptor, initiating downstream signaling cascades. Its selectivity for the P2Y2 subtype allows for the specific interrogation of this receptor's function, minimizing off-target effects that can be observed with endogenous ligands like ATP, which activate multiple P2Y receptor subtypes. The primary mechanism of action following MRS2768 binding to the P2Y2 receptor involves the activation of the Gq alpha subunit of the heterotrimeric G protein.

The Canonical P2Y2 Signaling Pathway

The activation of the Gq protein by the MRS2768-bound P2Y2 receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This canonical pathway is a central component of the proliferative signals induced by MRS2768 in certain cancer cells.

Canonical P2Y2 Receptor Signaling Pathway.

Role of MRS2768 in Pancreatic Cancer Cell Proliferation

Studies utilizing the human pancreatic cancer cell line PANC-1 have demonstrated that MRS2768 can stimulate cell proliferation. This effect is attributed to the activation of the P2Y2 receptor and the subsequent engagement of the PLC/Ca2+ signaling pathway.

Quantitative Data

While specific dose-response data for MRS2768 in PANC-1 cells from peer-reviewed literature is limited, studies have qualitatively shown an increase in proliferation. The effective concentration for P2Y2 receptor activation by MRS2768 is reported to have an EC50 of 1.89 µM.[1]

| Cell Line | Compound | Effect on Proliferation | Downstream Events |

| PANC-1 | MRS2768 | Increased | PLC activation, intracellular Ca²⁺ mobilization |

Experimental Protocols

This protocol provides a general framework for assessing the effect of MRS2768 on the proliferation of PANC-1 cells.

Materials:

-

PANC-1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MRS2768 tetrasodium salt

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of MRS2768 in serum-free DMEM. After 24 hours, replace the medium in the wells with 100 µL of the MRS2768 solutions at various concentrations. Include a vehicle control (serum-free DMEM without MRS2768).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Workflow for MTT-based cell proliferation assay.

Crosstalk with Other Signaling Pathways

The signaling initiated by MRS2768 is not limited to the canonical PLC pathway. In some cancer types, the P2Y2 receptor has been shown to transactivate receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This crosstalk can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2) cascade, which is a well-established driver of cell proliferation.

However, in oral squamous cell carcinoma cell lines, MRS2768 alone was not sufficient to induce the MAPK signaling pathway, suggesting that the involvement of this pathway in P2Y2-mediated proliferation may be cell-type specific and potentially require the involvement of other P2Y receptor subtypes.

P2Y2 Receptor crosstalk with the EGFR/MAPK pathway.

Conclusion

This compound is a critical pharmacological tool for dissecting the contribution of the P2Y2 receptor to cancer cell proliferation. Its ability to selectively activate this receptor has revealed a pro-proliferative role in certain cancer types, such as pancreatic cancer, primarily through the activation of the PLC/Ca2+ signaling pathway. The potential for crosstalk with other key oncogenic pathways, like the MAPK cascade, highlights the complexity of P2Y2 receptor signaling in cancer. Further research with MRS2768 is warranted to fully elucidate its effects across a broader range of cancer types and to explore the therapeutic potential of targeting the P2Y2 receptor in oncology.

References

Methodological & Application

Application Notes and Protocols for MRS2768 Tetrasodium Salt

These application notes provide detailed protocols for the dissolution and use of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, for both in vitro and in vivo research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Product Information and Quantitative Data

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor.[1][2] It is a valuable tool for studying P2Y2 receptor signaling and its role in various physiological and pathological processes, including cardioprotection.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | |

| Molecular Weight | 728.14 g/mol | |

| Purity | ≥98% (HPLC) | |

| Agonist Activity | Selective P2Y2 receptor agonist | |

| EC50 | 1.89 μM | [3] |

| Solubility | Soluble in water | |

| Storage | Store at -80°C |

Experimental Protocols

2.1. Preparation of Stock Solutions

This compound is readily soluble in water. Many suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM. If working with a pre-dissolved solution, it can be directly diluted to the desired working concentration using an appropriate buffer or cell culture medium.

If you have the solid form of this compound, follow the protocol below to prepare a stock solution.

Materials:

-

This compound (solid)

-

Nuclease-free water

-

Sterile, conical tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the molecular weight (728.14 g/mol ) to calculate the mass of this compound needed.

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock solution:

-

Mass = 0.010 mol/L x 0.001 L x 728.14 g/mol = 0.00728 g = 7.28 mg

-

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound and place it in a sterile conical tube.

-

Add the required volume of nuclease-free water to the tube.

-

Vortex the solution gently until the solid is completely dissolved.

-

-

Sterilization and Storage:

-

It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube, especially for cell culture experiments.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage.

-